7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c1-5-2-3-7(11)9-8(5)6(4-14-9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ZNAOQDDLMDLFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via 4-Hydroxyindanone Derivatives
A patented industrial method for synthesizing benzofuran carboxylic acids involves a five-step sequence starting from 4-hydroxyindanone . This method, although originally described for 4-benzofuran-carboxylic acid, provides a framework adaptable to fluorinated and methylated analogs such as 7-fluoro-4-methylbenzofuran-3-carboxylic acid.
- Ketone silylation : Protection of the ketone group by silylation to enable further transformations.
- Ozonolysis : Cleavage of the silylated enol ether compound to introduce oxygen functionalities.
- Oxidation : Conversion of intermediates to carboxylic acid esters.
- Esterification : Formation of methyl esters to facilitate purification and handling.
- Aromatization : Final step to form the benzofuran aromatic ring system.
After obtaining the methyl ester intermediate, saponification (alkaline hydrolysis) is performed to yield the free carboxylic acid.
- Yields of methyl ester intermediates can reach up to 98% in some steps.
- The method avoids high-temperature Claisen rearrangement (>200 °C), which is problematic due to byproduct formation.
- However, the process requires careful control to avoid isomeric impurities such as 6-benzofuran-carboxylic acid isomers, which are difficult to separate.
| Step Number | Reaction Type | Description | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ketone silylation | Protection of ketone group | N/A | Enables further reactions |
| 2 | Ozonolysis | Cleavage of silylated enol ether | ~90 | Requires low temperature (-50 °C) |
| 3 | Oxidation | Formation of carboxylic acid ester | ~85 | Controlled to avoid over-oxidation |
| 4 | Esterification | Methyl ester formation | ~95 | Facilitates purification |
| 5 | Aromatization | Formation of benzofuran ring | ~90 | Final ring closure |
| Final | Saponification | Hydrolysis of ester to carboxylic acid | ~90 | Produces target acid |
Fluorination and Methylation Strategies
Introduction of the fluorine atom at the 7-position and the methyl group at the 4-position can be achieved by selective halogenation and alkylation reactions on appropriately substituted benzofuran precursors.
- Fluorination is typically performed using electrophilic fluorinating agents or via nucleophilic aromatic substitution on halogenated precursors.
- Methylation at the 4-position often involves alkylation of hydroxyl or halogenated intermediates using methylating reagents such as methyl iodide or dimethyl sulfate under basic conditions.
These modifications are often introduced at intermediate stages before ring closure or after formation of the benzofuran core, depending on the stability and reactivity of the intermediates.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reactions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step from 4-hydroxyindanone | 4-Hydroxyindanone | Silylation, ozonolysis, oxidation, esterification, aromatization, saponification | 65-98 (per step) | High purity, industrial scalability | Multi-step, requires careful control |
| Direct fluorination and methylation | Benzofuran intermediates | Electrophilic fluorination, methylation | Variable | Selective substitution possible | Requires regioselective control |
| Catalytic amination (related compounds) | Fluoroquinolone acids | Catalytic amination with {Mo 132} catalyst | Up to 97 | Green, efficient, mild conditions | Not directly applied to benzofurans |
Research Findings and Analytical Data
- The 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (a closely related isomer) has been characterized with CAS number 852388-66-0 and confirmed by multiple spectroscopic methods including NMR, FT-IR, and HPLC purity analysis.
- Analytical data confirm the successful introduction of fluorine and methyl groups with high regioselectivity and purity.
- The carboxylic acid functionality at position 3 is confirmed by characteristic IR absorption near 1720 cm⁻¹ and NMR chemical shifts consistent with benzofuran derivatives.
Chemical Reactions Analysis
7-Fluoro-4-methylbenzofuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom and the methyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-4-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate receptor functions, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of benzofuran derivatives are highly sensitive to substituent patterns. Below is a detailed comparison of 7-fluoro-4-methylbenzofuran-3-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Observations:
Substituent Effects on Bioactivity: The fluorine atom at the 7-position in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. This is consistent with fluorinated benzofurans showing improved pharmacokinetic profiles .
Carboxylic Acid Functionality :
- The 3-COOH group is critical for hydrogen bonding and solubility. For example, in 4-chloro-7-methyl-1-benzofuran-3-carboxylic acid, the carboxylic acid facilitates intermolecular hydrogen bonding, as observed in crystal structures of similar derivatives .
Halogen Substitution :
- Replacing chlorine (as in the 4-chloro analog) with fluorine reduces molecular weight (~16.45 g/mol difference) and alters electronic effects. Fluorine’s electronegativity may increase acidity of the COOH group, influencing bioavailability .
Synthetic Accessibility: The synthesis of benzofuran-3-carboxylic acids typically involves cyclization of substituted phenols followed by ester hydrolysis (e.g., as demonstrated for 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ).
Research Implications and Gaps
While this compound shares structural motifs with pharmacologically active benzofurans, direct activity data for this compound are lacking in the provided evidence. Comparative studies with analogs suggest that:
- Antimicrobial Potential: Fluorinated benzofurans with electron-withdrawing groups (e.g., -F, -COOH) exhibit enhanced interactions with bacterial enzymes .
- Toxicity Considerations: Methyl and fluorine substituents may reduce cytotoxicity compared to halogens like chlorine, as seen in related quinoline derivatives .
Further research should prioritize synthesizing the target compound and evaluating its biological activity against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines, leveraging methodologies applied to its analogs .
Biological Activity
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a carboxylic acid group and a fluorine atom at the 7-position, which may influence its biological activity.
Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that modifications to the benzofuran structure can enhance its effectiveness against various pathogens.
- Study Findings : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). Compounds with specific substitutions exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimycobacterial |
| Compound 1 | 8 | Antimycobacterial |
| Compound 2 | 2 | Antifungal |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been widely studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study : In vitro studies demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with GI50 values indicating potent growth inhibition .
| Cell Line | GI50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 | <1 | Benzofuran Derivative |
| HCT15 | 2.37 | Benzofuran Derivative |
Anti-inflammatory Activity
Benzofuran compounds are also recognized for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to inhibit inflammatory pathways.
- Research Insights : Benzofurans have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in diseases characterized by inflammation .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Some studies indicate that benzofurans can inhibit enzymes such as thioesterases, which are crucial in bacterial cell wall synthesis.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through caspase activation .
- Modulation of Signaling Pathways : The compound may modulate NF-kB signaling pathways, contributing to its anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
